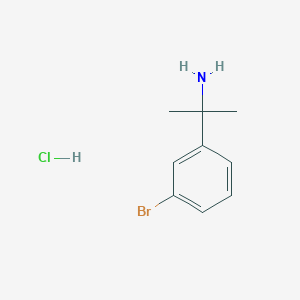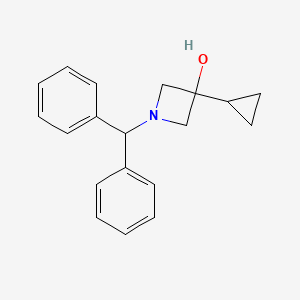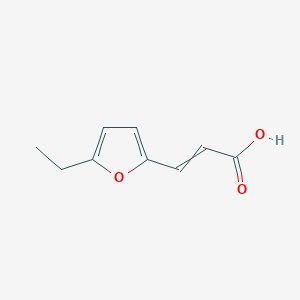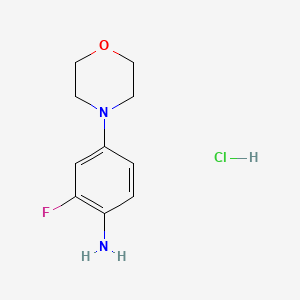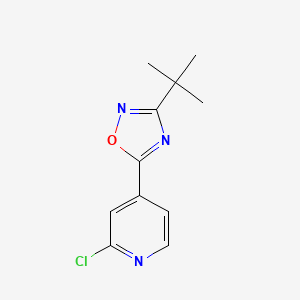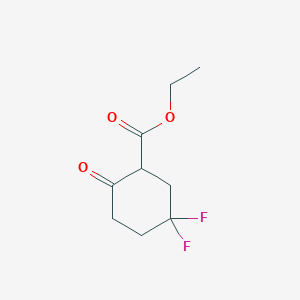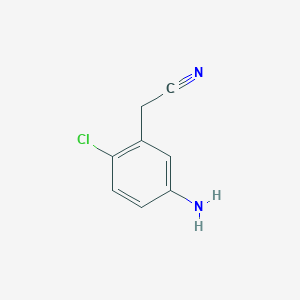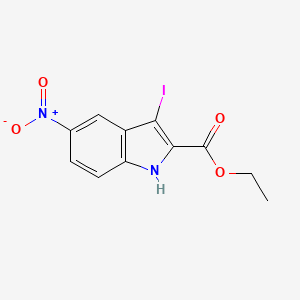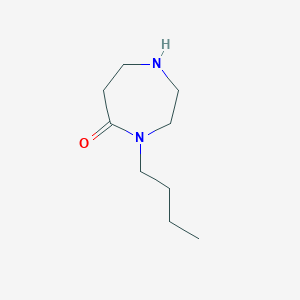
4-Butyl-1,4-diazepan-5-one
説明
4-Butyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C9H18N2O . It contains a total of 30 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of 1,4-diazepan-5-ones, such as 4-Butyl-1,4-diazepan-5-one, has been reported in the literature. One method involves the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones . This reaction proceeds smoothly to give gem-disubstituted diazepanone heterocycles bearing various functional groups in up to >99% yield and up to 95% ee .Molecular Structure Analysis
The molecular structure of 4-Butyl-1,4-diazepan-5-one includes a seven-membered ring, a tertiary amide (aliphatic), and a secondary amine (aliphatic) . It also contains 1 multiple bond, 3 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
One notable chemical reaction involving 1,4-diazepan-5-ones is the palladium-catalyzed decarboxylative asymmetric allylic alkylation . This reaction can yield gem-disubstituted diazepanone heterocycles with various functional groups .Physical And Chemical Properties Analysis
4-Butyl-1,4-diazepan-5-one has a molecular weight of 170.25 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Structural Analysis
1,4-Diazepine derivatives, including 4-Butyl-1,4-diazepan-5-one, have been extensively studied for their wide range of therapeutic applications due to their biological and medicinal properties. These derivatives exhibit antimicrobial, anti-HIV, and anticancer activities. The synthesis, crystal structure determination by X-ray crystallographic methods, and docking studies with potential target proteins like NS5B RNA polymerase have shown the potential of these compounds as drug molecules. The crystal structures reveal that the seven-membered diazepine ring systems adopt specific conformations conducive to forming hetero/homo-dimers through N-H…O hydrogen bonds, enhancing their biological activity potential (Velusamy et al., 2015).
Microwave-Assisted Synthesis
A novel method for the synthesis of 1,4-diazepane derivatives via microwave-assisted synthesis has been developed, providing an efficient access to 7-substituted-1,4-diazepin-5-ones. This method proceeds rapidly in good yields, with catalytic reduction yielding 1,4-diazepan-5-ones and 1,4-diazepanes. This streamlined approach offers a significant advancement in the synthesis of these compounds, demonstrating the versatility and efficiency of microwave irradiation in chemical synthesis (Wlodarczyk et al., 2007).
Intramolecular Cyclization for Rho–Kinase Inhibitor Synthesis
The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–kinase inhibitor K-115, has been established. This synthesis involves an intramolecular Fukuyama–Mitsunobu cyclization, highlighting the importance of 1,4-diazepane derivatives in the development of therapeutic agents. Such methodologies underscore the potential of these compounds in large-scale pharmaceutical applications (Gomi et al., 2012).
Multicomponent Reaction Synthesis
The synthesis of 1-sulfonyl 1,4-diazepan-5-ones through a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution demonstrates an efficient and convergent approach to diazepane or diazocane systems. This two-step synthesis pathway opens avenues for the rapid and high-yield production of 1,4-diazepan-5-one derivatives, contributing to the versatile methodologies for constructing complex diazepine systems (Banfi et al., 2007).
特性
IUPAC Name |
4-butyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-7-11-8-6-10-5-4-9(11)12/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUKCQSAVQHDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



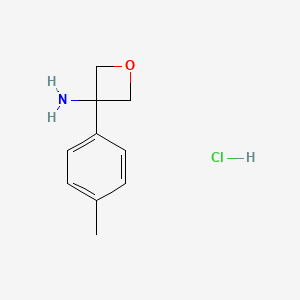
![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)

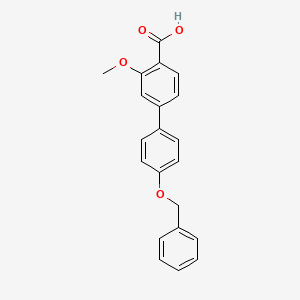
![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)
![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)
